molecular formula C12H12N2OS B5365676 N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide

N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide

Cat. No. B5365676
M. Wt: 232.30 g/mol
InChI Key: SMGNUYKXEUBRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide, also known as TTA-A2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TTA-A2 is a selective agonist of the G-protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion and glucose metabolism.

Mechanism of Action

N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide is a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. Activation of GPR40 by this compound leads to an increase in intracellular calcium levels, which stimulates insulin secretion. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to increase energy expenditure and decrease body weight in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide in lab experiments is its selectivity for the GPR40 receptor, which allows for specific modulation of insulin secretion and glucose metabolism. However, the use of this compound in lab experiments may be limited by its potential toxicity and off-target effects.

Future Directions

For research on N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide include the development of more potent and selective agonists of the GPR40 receptor, as well as the investigation of the potential therapeutic applications of this compound in the treatment of type 2 diabetes, obesity, and neurodegenerative diseases. In addition, the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound warrant further investigation.

Synthesis Methods

The synthesis of N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide involves a series of chemical reactions. The starting material is 2-thiopheneacetic acid, which is converted into the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 4-pyridinemethanol to form the intermediate N-(4-pyridinylmethyl)-2-thiopheneacetyl chloride. This intermediate is then reacted with ammonia to form this compound.

Scientific Research Applications

N-(4-pyridinylmethyl)-2-(2-thienyl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(8-11-2-1-7-16-11)14-9-10-3-5-13-6-4-10/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNUYKXEUBRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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